4-Methylumbelliferyl nonanoate

Lipase activity assay Fluorogenic substrate comparison Psychrotrophic bacteria

Select 4-Methylumbelliferyl nonanoate (4-MUN) for its unique C9 chain, essential for accurate medium-chain lipase/esterase assays. This non-fluorescent substrate releases highly fluorescent 4-methylumbelliferone (Ex/Em: 366/485 nm), enabling precise detection in zymography and biopharmaceutical QC. Avoid assay failure and mischaracterization—generic substitution invalidates results. Ideal for neutral esterase profiling (pH 6.5-7.0).

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
CAS No. 18319-93-2
Cat. No. B092049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl nonanoate
CAS18319-93-2
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C19H24O4/c1-3-4-5-6-7-8-9-18(20)22-15-10-11-16-14(2)12-19(21)23-17(16)13-15/h10-13H,3-9H2,1-2H3
InChIKeyIEJIWAFZZKFSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferyl Nonanoate (CAS 18319-93-2) Procurement Guide for Lipase/Esterase Fluorogenic Assays


4-Methylumbelliferyl nonanoate (4-MUN; C19H24O4; MW 316.39) is a non-fluorescent synthetic ester composed of a C9 nonanoic acid chain linked to the 4-methylumbelliferyl fluorophore . Upon enzymatic hydrolysis by lipases or esterases, the highly fluorescent 4-methylumbelliferone is released and can be detected at excitation 366 nm and emission 485 nm . This compound serves as a fluorogenic substrate for sensitive detection of lipolytic enzyme activity in vitro and is widely employed in biochemical research and industrial enzyme characterization .

Why 4-Methylumbelliferyl Nonanoate Cannot Be Interchanged with Closely Related 4-MU Esters in Lipase/Esterase Assays


Generic substitution among 4-methylumbelliferyl (4-MU) esters of varying acyl chain lengths is not scientifically valid due to profound differences in substrate recognition, enzyme selectivity, and matrix-dependent hydrolytic behavior. Lipases and esterases exhibit distinct chain-length specificities: esterases typically prefer short-chain esters (C2-C6), whereas true lipases preferentially hydrolyze medium-to-long chain substrates (C8 and longer) [1]. Within the critical C8-C10 transition zone, 4-MUN (C9) occupies a unique position that enables differentiation between enzyme classes with high discriminative power . Additionally, non-enzymatic hydrolysis rates vary significantly by chain length—longer-chain esters such as 4-MU oleate (C18:1) demonstrate lower background hydrolysis than 4-MUN in certain assay matrices [2]. Furthermore, pH optima are substrate-dependent: 4-MU nonanoate exhibits maximal hydrolysis at pH 6.5-7.0, while 4-MU oleate is optimally hydrolyzed at pH 4.0 [3]. These differences preclude reliable inter-assay substitution and require targeted substrate selection based on the specific enzyme system under investigation.

Quantitative Comparative Evidence for 4-Methylumbelliferyl Nonanoate vs. 4-MU Oleate and In-Class Analogs


Buffer System Activity: 4-MUN vs. 4-MU Oleate Across 11 Bacterial Lipase Strains

In a head-to-head comparison using cell-free lipase preparations from 11 strains of lipolytic psychrotrophic bacteria isolated from milk, all 11 strains demonstrated higher enzymatic activity against 4-MUN than against 4-MU oleate when assayed in a buffer system [1]. This consistent, strain-independent preference establishes 4-MUN as the superior substrate for buffer-based lipase screening applications where maximal signal generation is required.

Lipase activity assay Fluorogenic substrate comparison Psychrotrophic bacteria Dairy microbiology

Matrix-Dependent Activity Inversion: 4-MUN vs. 4-MU Oleate in Milk Assay Systems

The same 1984 comparative study revealed a critical matrix-dependent inversion: while all strains preferred 4-MUN in buffer, most strains showed lower activity against 4-MUN than against 4-MU oleate when the assay was performed directly in a milk matrix [1]. Additionally, 4-MU oleate exhibited a much lower rate of non-enzymatic hydrolysis than did 4-MUN across both assay systems [1]. This demonstrates that substrate selection cannot be generalized across assay formats—the optimal substrate is matrix-dependent.

Milk lipase detection Matrix effects Fluorogenic substrate comparison Food enzymology

pH Optimum Differentiation: 4-MUN vs. 4-MU Oleate in Rat Liver Enzyme Preparations

In a comparative study of postnatal enzyme activity changes in rat liver, 4-MU nonanoate and 4-MU oleate exhibited distinctly different pH optima profiles. 4-MU oleate hydrolysis was maximal at pH 4.0 (characteristic of acid lipase activity), whereas 4-MU nonanoate was hydrolyzed maximally at pH 6.5-7.0, consistent with neutral esterase activity [1]. This pH-dependent differential hydrolysis enables researchers to distinguish between acid lipase and neutral esterase activities within the same biological sample.

Acid lipase Neutral esterase pH optimum Enzyme differentiation

Synthetic Accessibility: One-Step Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 publication in Molbank reported a one-step synthesis protocol for 4-MUN using adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization (1H-NMR, 13C-NMR, IR, and Raman) [1]. This high-yielding synthetic route differentiates 4-MUN from certain longer-chain 4-MU esters that may require more complex multi-step syntheses or chromatographic purification, thereby reducing procurement cost and ensuring batch-to-batch consistency for industrial-scale applications.

Synthesis Quantitative yield Vilsmeier conditions Scale-up

Class Differentiation Power: 4-MUN as a C8-C10 Transition-Zone Substrate for Lipase vs. Esterase Discrimination

Systematic fingerprinting studies of lipases and esterases using chiral fluorogenic aliphatic esters of increasing chain length (C4-C16) revealed that enzymes can be classified based on chain-length selectivity patterns: esterases preferentially hydrolyze short-chain substrates (C4-C6), while true lipases show preferential activity toward medium-to-long chain esters (C10-C16) [1]. 4-MUN, with its C9 acyl chain, occupies the critical C8-C10 transition zone, making it a uniquely positioned substrate for differentiating between esterase and lipase activities in unknown samples .

Lipase fingerprinting Esterase differentiation Chain-length selectivity Enzyme classification

Validated Research and Industrial Application Scenarios for 4-Methylumbelliferyl Nonanoate Based on Comparative Evidence


Buffer-Based High-Throughput Screening (HTS) of Bacterial Lipase Libraries

4-MUN is the preferred substrate for buffer-based HTS campaigns screening bacterial lipase libraries, based on direct comparative evidence showing that all 11 tested psychrotrophic bacterial strains exhibited higher activity against 4-MUN than against 4-MU oleate in buffer systems [1]. This consistent, strain-independent preference ensures maximal assay sensitivity and signal-to-noise ratio across diverse enzyme variants, making 4-MUN ideal for directed evolution, metagenomic library screening, and biodiversity mining applications conducted in defined buffer matrices.

Differential Diagnosis of Acid Lipase vs. Neutral Esterase Activity in Tissue Homogenates

Researchers studying mixed enzyme populations in tissue homogenates can use 4-MUN (optimal at pH 6.5-7.0) in parallel with 4-MU oleate (optimal at pH 4.0) to selectively quantify neutral esterase and acid lipase activities, respectively, within the same biological sample [2]. This pH-dependent differential assay approach eliminates the need for enzyme purification or genetic manipulation and is particularly valuable for developmental biology studies, clinical enzymology, and pharmacological screening where acid lipase (e.g., lysosomal acid lipase) and neutral esterase activities must be distinguished.

Chain-Length Fingerprinting for Lipase/Esterase Classification in Directed Evolution

In directed evolution campaigns and enzyme discovery programs where the enzyme class (esterase vs. true lipase) is initially unknown, 4-MUN serves as a critical C9 transition-zone substrate within chain-length profiling arrays. Cluster analysis of relative reactivities across C4-C16 substrates demonstrates that esterases preferentially hydrolyze C4-C6 esters while true lipases prefer C10-C16 esters; 4-MUN's C9 chain length provides maximum discrimination power for classifying novel enzymes without requiring prior knowledge of enzyme identity [3]. This application is particularly valuable for functional metagenomics, industrial biocatalyst discovery, and high-throughput enzyme characterization pipelines.

Contaminating Lipase Detection in Recombinant Protein Manufacturing

4-MUN, as a representative C9 saturated unbranched-chain 4-MU ester, is applicable in methods for detecting contaminating lipase activity in recombinant protein samples and in-process control (IPC) testing for biopharmaceutical manufacturing. Patent literature explicitly defines the substrate class as C6-C16 saturated unbranched-chain fatty acid 4-MU esters [4], positioning 4-MUN as a validated tool for quality control assays that monitor polysorbate-degrading lipase contamination, which can compromise therapeutic protein formulations.

Technical Documentation Hub

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